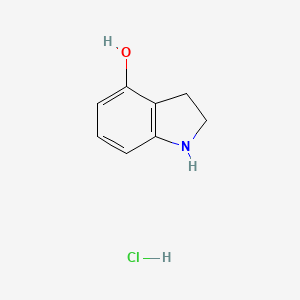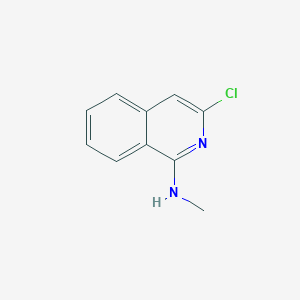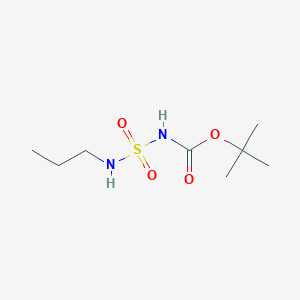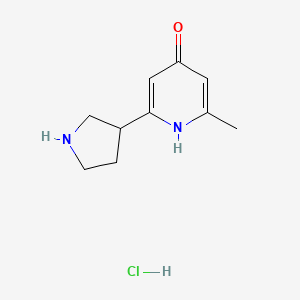
2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride
説明
2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride is a chemical compound with the molecular formula C10H14N2O . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of 2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The boiling point of 2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride is predicted to be 441.3±45.0 °C, and its density is predicted to be 1.136±0.06 g/cm3 .科学的研究の応用
- Application : The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
- Application : Pyrrolidine derivatives have been used as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
- Methods of Application : The study demonstrated that replacing a non-stereochemical with a stereochemical group was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives .
- Results or Outcomes : The study led to the discovery of novel RORγt inverse agonists .
Scientific Field: Medicinal Chemistry
Scientific Field: Drug Discovery
- Application : Pyrrolidine derivatives have been used in the design of new drugs . For example, 3-Pyrrolidinol, a compound containing a pyrrolidine ring, is used as a reactant in the synthesis of di-2-pyridyl thionocarbonate, a dehydration and thiocarbonyl transfer reagent .
- Methods of Application : The synthesis involves the reaction of 3-Pyrrolidinol with other reagents to form di-2-pyridyl thionocarbonate .
- Results or Outcomes : The resulting compound, di-2-pyridyl thionocarbonate, can be used as a dehydration and thiocarbonyl transfer reagent .
- Application : 4-Chloro-2-pyridinemethanol, a compound related to the pyridin-2-ol group in “2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride”, is used in the inactivation of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme involved in nitric oxide synthesis .
- Methods of Application : The compound is introduced into a biochemical system where DDAH is present, leading to the inactivation of the enzyme .
- Results or Outcomes : The inactivation of DDAH can affect the synthesis of nitric oxide, a molecule involved in various physiological processes .
Scientific Field: Drug Design
Scientific Field: Biochemistry
- Application : 2-Pyridinol, a compound related to the pyridin-2-ol group in “2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride”, is used as a reactant in the synthesis of di-2-pyridyl thionocarbonate, a dehydration and thiocarbonyl transfer reagent .
- Methods of Application : The synthesis involves the reaction of 2-Pyridinol with other reagents to form di-2-pyridyl thionocarbonate .
- Results or Outcomes : The resulting compound, di-2-pyridyl thionocarbonate, can be used as a dehydration and thiocarbonyl transfer reagent .
- Application : 4-Chloro-2-pyridinemethanol, a compound related to the pyridin-2-ol group in “2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride”, is used in the inactivation of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme involved in nitric oxide synthesis .
- Methods of Application : The compound is introduced into a biochemical system where DDAH is present, leading to the inactivation of the enzyme .
- Results or Outcomes : The inactivation of DDAH can affect the synthesis of nitric oxide, a molecule involved in various physiological processes .
Scientific Field: Synthetic Chemistry
Scientific Field: Biochemistry
特性
IUPAC Name |
2-methyl-6-pyrrolidin-3-yl-1H-pyridin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-7-4-9(13)5-10(12-7)8-2-3-11-6-8;/h4-5,8,11H,2-3,6H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOHCAWKIRTDQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1)C2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



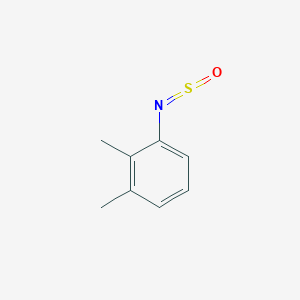
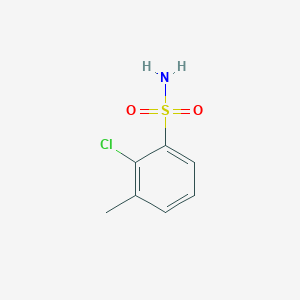
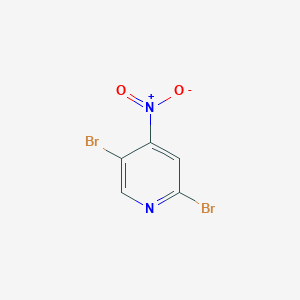
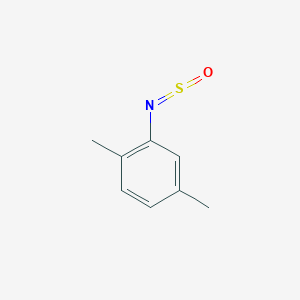
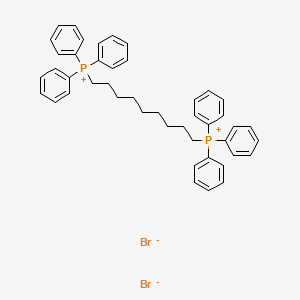
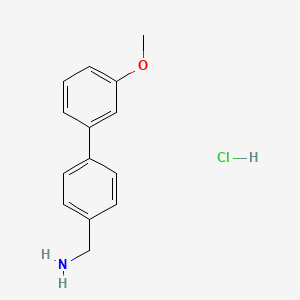
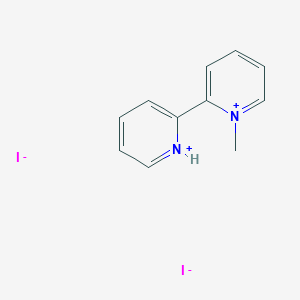
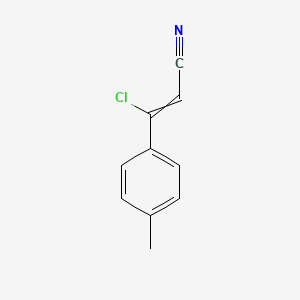
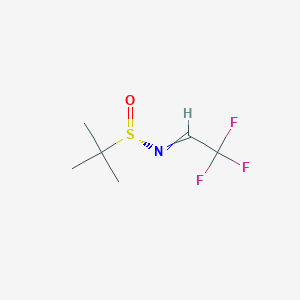
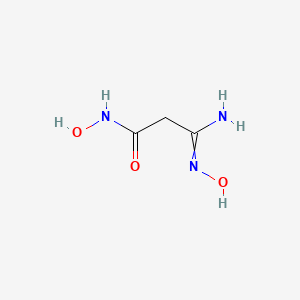
![{4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl}(2-iodophenyl)methanone](/img/structure/B1430782.png)
